molecular formula C11H10O5 B8349058 Difurfuryl carbonate

Difurfuryl carbonate

Cat. No.: B8349058
M. Wt: 222.19 g/mol
InChI Key: HURMOMMEUANEGC-UHFFFAOYSA-N
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Description

Difurfuryl carbonate is a useful research compound. Its molecular formula is C11H10O5 and its molecular weight is 222.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

bis(furan-2-ylmethyl) carbonate

InChI

InChI=1S/C11H10O5/c12-11(15-7-9-3-1-5-13-9)16-8-10-4-2-6-14-10/h1-6H,7-8H2

InChI Key

HURMOMMEUANEGC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)OCC2=CC=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.
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Synthesis routes and methods II

Procedure details

Adding 1,4-pentanediol carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the prepared metal-rare earth oxide composite catalyst, mixing uniformly and performing an ester exchange reaction, distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 100%, and yield of difurfuryl carbonate is 92%.
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Synthesis routes and methods III

Procedure details

Preferably, when the carbonate of the ester exchange reaction is selected from one or more of the group consisting of dimethyl carbonate and ethylene carbonate and the monohydric alcohol is furfuryl alcohol, the metal-earth oxide composite catalyst is adopted. In this case, the mole ratio of the carbonate to furfuryl alcohol is in the range of 1:1 to 1:20, preferably in the range of 1:2 to 1:8; the ester exchange reaction is performed at a temperature in the range of 100° C. to 300° C. and under an absolute pressure in the range of 1.5 MPa to 8 MPa for 5 minutes to 300 minutes, preferably at a temperature in the range of 120° C. to 200° C. and under an absolute pressure in the range of 2 MPa to 4 MPa for 5 minutes to 100 minutes, preferably for 10 minutes to 40 minutes. Specifically, conversion rate of dimethyl carbonate in the ester exchange reaction is not lower than 85%, preferably not lower than 95%, and difurfuryl carbonate yield is not lower than 80%, preferably not lower than 90%.
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